molecular formula C10H22O6 B14480118 Acetic acid;hexane-1,1-diol CAS No. 64847-81-0

Acetic acid;hexane-1,1-diol

Katalognummer: B14480118
CAS-Nummer: 64847-81-0
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: ODADMGPVYXICRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;hexane-1,1-diol is a compound that combines the properties of acetic acid and hexane-1,1-diol. Acetic acid is a well-known weak acid commonly found in vinegar, while hexane-1,1-diol is an organic compound with two hydroxyl groups attached to a six-carbon chain. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;hexane-1,1-diol can be achieved through several methods. One common approach involves the dihydroxylation of hexane using reagents such as osmium tetroxide or potassium permanganate. This reaction introduces hydroxyl groups at specific positions on the hexane chain, resulting in the formation of hexane-1,1-diol .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of hexane derivatives. This process typically uses metal-based catalysts and controlled reaction conditions to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;hexane-1,1-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium dichromate), dehydrating agents (e.g., thionyl chloride), and catalysts (e.g., metal-based catalysts for oxidation reactions). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, esters, and substituted derivatives of hexane-1,1-diol. These products have various applications in chemical synthesis and industrial processes .

Wirkmechanismus

The mechanism of action of acetic acid;hexane-1,1-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in hexane-1,1-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s ability to undergo oxidation and substitution reactions allows it to participate in various biochemical and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid;hexane-1,1-diol include other diols and carboxylic acids, such as:

Uniqueness

This compound is unique due to its combination of acetic acid and hexane-1,1-diol properties. This combination allows it to participate in a broader range of chemical reactions and applications compared to simpler diols or carboxylic acids .

Eigenschaften

CAS-Nummer

64847-81-0

Molekularformel

C10H22O6

Molekulargewicht

238.28 g/mol

IUPAC-Name

acetic acid;hexane-1,1-diol

InChI

InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4)

InChI-Schlüssel

ODADMGPVYXICRP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(O)O.CC(=O)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.